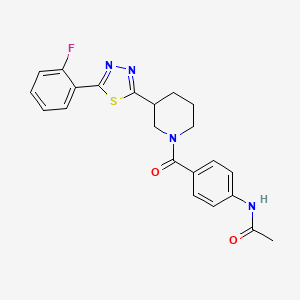

N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and apoptotic properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H19FN4OS and a molecular weight of approximately 396.45 g/mol. The presence of the thiadiazole moiety contributes significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity.

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, characterized by increased levels of caspases and activation of apoptotic pathways .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

The compound's effectiveness against these strains suggests its potential as a lead molecule for developing new antimicrobial agents .

Apoptotic Induction

The ability to induce apoptosis is a critical factor in the therapeutic efficacy of many compounds. Studies have shown that this compound triggers both early and late apoptosis in treated cells.

Case Study:

In a controlled study, treatment with the compound resulted in a marked increase in apoptotic cells (37.83%) compared to untreated controls (0.89%). This was evidenced by flow cytometry analysis which quantified the percentage of cells undergoing apoptosis after 24 hours of treatment .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a thiadiazole moiety, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. A notable study demonstrated that certain thiadiazole derivatives achieved growth inhibition percentages exceeding 80% against specific cancer cell lines .

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . Such activity indicates its potential use in treating inflammatory diseases.

-

Antimicrobial Activity

- Thiadiazole derivatives have also been studied for their antimicrobial properties. The synthesis of related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated significant antimicrobial activity, suggesting that this compound could be developed into an antimicrobial agent .

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound involves multi-step reactions that incorporate readily available reagents. The structural confirmation is typically achieved through techniques like NMR and mass spectrometry.

Análisis De Reacciones Químicas

Piperidine-Thiadiazole Coupling

The piperidine ring is introduced via nucleophilic substitution or amide coupling:

Example Pathway:

-

Intermediate Formation :

-

Piperidine Substitution :

Acetamide Functionalization

The final acetamide group is introduced via acetylation of the aromatic amine:

-

Reaction : 4-Aminophenyl piperidine-thiadiazole intermediate reacts with acetyl chloride in dichloromethane.

-

Conditions : Dichloromethane, triethylamine (base), 0°C to room temperature, 2 hours .

-

Yield : ~80–90%.

Functional Group Transformations

The compound undergoes further reactivity at distinct sites:

Thiadiazole Ring Modifications

-

Oxidation : Treatment with H₂O₂ in acetic acid converts the thiadiazole sulfur to sulfoxide.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom under basic conditions .

Piperidine Substitutions

-

N-Alkylation : Reacts with benzyl chloride in DMF using K₂CO₃ as a base.

-

Conditions : DMF, 80°C, 6 hours.

-

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine carbonyl to a methylene group.

Acetamide Hydrolysis

-

Acid/Base Hydrolysis : Cleavage with HCl (6M) or NaOH (2M) yields the corresponding carboxylic acid or amine .

Comparative Reaction Data

Mechanistic Insights

-

Nucleophilic Acyl Substitution : Dominates in piperidine coupling, where the chloroacetamide’s chlorine is displaced by piperidine’s nitrogen .

-

Tautomerization : The thiadiazole ring exhibits tautomerism, favoring the iminodihydrothiazole form in polar solvents .

-

Steric Effects : Bulkier substituents on piperidine reduce reaction rates in substitution reactions.

Stability and Degradation

Propiedades

IUPAC Name |

N-[4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c1-14(28)24-17-10-8-15(9-11-17)22(29)27-12-4-5-16(13-27)20-25-26-21(30-20)18-6-2-3-7-19(18)23/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGMYCAFPSSBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.